molecular formula C18H13FN2O6 B11152061 (S)-methyl 2'-amino-5-fluoro-7'-methyl-2,5'-dioxo-5'H-spiro[indoline-3,4'-pyrano[4,3-b]pyran]-3'-carboxylate

(S)-methyl 2'-amino-5-fluoro-7'-methyl-2,5'-dioxo-5'H-spiro[indoline-3,4'-pyrano[4,3-b]pyran]-3'-carboxylate

Cat. No.: B11152061
M. Wt: 372.3 g/mol
InChI Key: AGPCZNZUIZBBHW-SFHVURJKSA-N
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Description

(S)-methyl 2’-amino-5-fluoro-7’-methyl-2,5’-dioxo-5’H-spiro[indoline-3,4’-pyrano[4,3-b]pyran]-3’-carboxylate is a complex organic compound with a unique spiro structure. This compound features a combination of indoline and pyrano[4,3-b]pyran moieties, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 2’-amino-5-fluoro-7’-methyl-2,5’-dioxo-5’H-spiro[indoline-3,4’-pyrano[4,3-b]pyran]-3’-carboxylate typically involves multiple steps, including the formation of the spirocyclic core and the introduction of functional groups. Common synthetic routes may include:

    Formation of the Indoline Core: This step often involves the cyclization of an appropriate precursor.

    Spirocyclization: The spirocyclic structure is formed through a reaction that links the indoline and pyrano[4,3-b]pyran moieties.

    Functional Group Introduction: The amino, fluoro, and carboxylate groups are introduced through specific reactions, such as nucleophilic substitution and esterification.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 2’-amino-5-fluoro-7’-methyl-2,5’-dioxo-5’H-spiro[indoline-3,4’-pyrano[4,3-b]pyran]-3’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Reduction: Reduction reactions can be used to modify specific functional groups, such as reducing a carbonyl group to an alcohol.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

(S)-methyl 2’-amino-5-fluoro-7’-methyl-2,5’-dioxo-5’H-spiro[indoline-3,4’-pyrano[4,3-b]pyran]-3’-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: It can be used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which (S)-methyl 2’-amino-5-fluoro-7’-methyl-2,5’-dioxo-5’H-spiro[indoline-3,4’-pyrano[4,3-b]pyran]-3’-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact mechanism can vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-methyl 2’-amino-5-fluoro-7’-methyl-2,5’-dioxo-5’H-spiro[indoline-3,4’-pyrano[4,3-b]pyran]-3’-carboxylate stands out due to its spirocyclic structure, which imparts unique chemical and biological properties. This structure can influence its reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C18H13FN2O6

Molecular Weight

372.3 g/mol

IUPAC Name

methyl (3S)-2'-amino-5-fluoro-7'-methyl-2,5'-dioxospiro[1H-indole-3,4'-pyrano[4,3-b]pyran]-3'-carboxylate

InChI

InChI=1S/C18H13FN2O6/c1-7-5-11-12(16(23)26-7)18(13(14(20)27-11)15(22)25-2)9-6-8(19)3-4-10(9)21-17(18)24/h3-6H,20H2,1-2H3,(H,21,24)/t18-/m0/s1

InChI Key

AGPCZNZUIZBBHW-SFHVURJKSA-N

Isomeric SMILES

CC1=CC2=C(C(=O)O1)[C@@]3(C4=C(C=CC(=C4)F)NC3=O)C(=C(O2)N)C(=O)OC

Canonical SMILES

CC1=CC2=C(C(=O)O1)C3(C4=C(C=CC(=C4)F)NC3=O)C(=C(O2)N)C(=O)OC

Origin of Product

United States

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